molecular formula C7H14Cl2N4 B1432231 3-Methyl-5-(2-pyrrolidinyl)-1H-1,2,4-triazole dihydrochloride CAS No. 1609403-06-6

3-Methyl-5-(2-pyrrolidinyl)-1H-1,2,4-triazole dihydrochloride

Cat. No. B1432231
CAS RN: 1609403-06-6
M. Wt: 225.12 g/mol
InChI Key: RYDDRPFBMHLWCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride” is a solid form and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . Another compound, “(S)-3-methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole” has a molecular weight of 153.18 .


Molecular Structure Analysis

The molecular structure of “3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride” is represented by the SMILES string CC1=NOC(C2NCCC2)=N1.Cl .


Physical And Chemical Properties Analysis

The compound “3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride” is a solid . Another related compound, “(S)-3-methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole”, has a boiling point of 280.8°C at 760 mmHg .

Scientific Research Applications

Cholinergic Ligand Research

The pyrrolidine and triazole moieties of this compound suggest potential activity as a cholinergic ligand. Cholinergic ligands are crucial in studying and treating central nervous system disorders, including Alzheimer’s disease. The compound could be used to explore the selectivity and efficacy of nicotinic acetylcholine receptor (nAChR) subtypes .

Cognition-Enhancing Agent Development

Due to the structural similarity to known cognition-enhancing agents, this compound may serve as a lead structure in the development of new therapeutic agents aimed at cognitive disorders. It could be particularly useful in synthesizing analogs with fewer side effects than current treatments .

Anxiolytic Compound Synthesis

The anxiolytic properties of compounds containing pyrrolidine and triazole rings have been documented. This compound could be a precursor or a novel anxiolytic agent itself, providing a new avenue for anxiolytic drug development .

Pharmacophore Modeling

The compound’s structure allows for efficient exploration of pharmacophore space due to its sp3-hybridization. It can be used in computational models to predict the biological activity of new compounds and to design drugs with enhanced efficacy and reduced toxicity .

Stereoselective Synthesis

The stereogenicity of the pyrrolidine ring in this compound makes it a valuable model for studying stereoselective synthesis. This is particularly relevant for the development of enantioselective drugs, where the spatial orientation of substituents can significantly affect biological activity .

Ligand for Transition Metal Complexes

Triazole derivatives, including this compound, can act as ligands to form coordination complexes with transition metal ions. These complexes have applications in catalysis, material science, and as models for biological systems .

Bioactive Molecule Design

The pyrrolidine ring is a common feature in bioactive molecules with target selectivity. This compound could be used to synthesize a variety of bioactive molecules, including those with antiviral, antibacterial, or anticancer activities .

ADME/Tox Optimization

In drug discovery, the introduction of heteroatomic fragments like those in this compound is used to modify physicochemical parameters for optimal absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles. This compound could be used to improve the ADME/Tox properties of new drug candidates .

Safety And Hazards

The compound “3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride” has hazard statements H315 and H319, indicating it can cause skin irritation and serious eye irritation .

properties

IUPAC Name

5-methyl-3-pyrrolidin-2-yl-1H-1,2,4-triazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c1-5-9-7(11-10-5)6-3-2-4-8-6;;/h6,8H,2-4H2,1H3,(H,9,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDDRPFBMHLWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(2-pyrrolidinyl)-1H-1,2,4-triazole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-5-(2-pyrrolidinyl)-1H-1,2,4-triazole dihydrochloride
Reactant of Route 2
3-Methyl-5-(2-pyrrolidinyl)-1H-1,2,4-triazole dihydrochloride
Reactant of Route 3
Reactant of Route 3
3-Methyl-5-(2-pyrrolidinyl)-1H-1,2,4-triazole dihydrochloride
Reactant of Route 4
3-Methyl-5-(2-pyrrolidinyl)-1H-1,2,4-triazole dihydrochloride
Reactant of Route 5
3-Methyl-5-(2-pyrrolidinyl)-1H-1,2,4-triazole dihydrochloride
Reactant of Route 6
3-Methyl-5-(2-pyrrolidinyl)-1H-1,2,4-triazole dihydrochloride

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